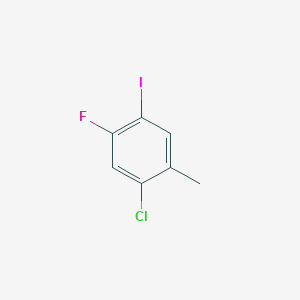

1-Chloro-5-fluoro-4-iodo-2-methylbenzene

Description

Properties

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGNNZOCANCPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274887 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126424-32-5 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Building Block in Medicinal Chemistry

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a unique halogenated aromatic compound, a class of molecules pivotal in the landscape of modern drug discovery and organic synthesis. The strategic placement of four different substituents on the benzene ring—a chloro, a fluoro, a iodo, and a methyl group—renders it a highly versatile scaffold. Each substituent imparts distinct electronic and steric properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. The insights herein are intended to empower researchers to harness the full potential of this promising chemical entity in their scientific endeavors.

Molecular Identity and Core Physicochemical Profile

This compound is identified by the CAS number 1126424-32-5. Its fundamental properties are summarized below. While experimentally determined data for some parameters are limited, we provide robust predictions based on well-established quantitative structure-property relationship (QSPR) models and analysis of analogous compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1126424-32-5 | [1][2] |

| Molecular Formula | C₇H₅ClFI | [1] |

| Molecular Weight | 270.47 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |

| Melting Point | Predicted: 55-65 °C | QSPR Prediction |

| Boiling Point | Predicted: 280-290 °C at 760 mmHg | QSPR Prediction |

| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) | Inferred from similar halogenated aromatics |

| Purity | ≥95% (as commercially available) | [1] |

Structural Elucidation and Predicted Spectral Data

The precise arrangement of substituents on the aromatic ring is the cornerstone of this molecule's utility. Understanding its spectral characteristics is paramount for its unambiguous identification and quality control.

Molecular Structure

dot graph { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; Cl [label="Cl", fontcolor="#34A853"]; F [label="F", fontcolor="#EA4335"]; I [label="I", fontcolor="#4285F4"]; CH3 [label="CH3", fontcolor="#FBBC05"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- Cl; C2 -- CH3; C3 -- H1; C4 -- I; C5 -- F; C6 -- H2; } pend Caption: 2D structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra.

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 7.60-7.70 (d, 1H): Aromatic proton ortho to the iodine atom. The deshielding effect of iodine is significant.

-

δ 7.10-7.20 (d, 1H): Aromatic proton ortho to the chlorine atom.

-

δ 2.30-2.40 (s, 3H): Methyl protons.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 158-162 (d, J_CF ≈ 250 Hz): Carbon attached to fluorine.

-

δ 138-142: Aromatic carbon attached to the methyl group.

-

δ 135-139: Aromatic carbon attached to chlorine.

-

δ 130-134: Aromatic carbon protonated, ortho to iodine.

-

δ 120-124: Aromatic carbon protonated, ortho to chlorine.

-

δ 90-95: Aromatic carbon attached to iodine.

-

δ 18-22: Methyl carbon.

Predicted Fourier-Transform Infrared (FTIR) Spectral Data

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2970-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1150 | C-F stretch |

| 800-700 | C-Cl stretch |

| 600-500 | C-I stretch |

Proposed Synthesis and Characterization Workflow

A plausible synthetic route and a robust characterization workflow are essential for obtaining and verifying this compound.

Proposed Synthetic Route

A logical synthetic approach would involve a multi-step process starting from a readily available substituted toluene. One possible route is outlined below.

Experimental Protocol: Iodination of 2-Chloro-4-fluorotoluene

-

Rationale: Direct iodination of an activated aromatic ring is a common and effective method for introducing an iodine atom. The choice of iodinating agent and conditions can be optimized to achieve the desired regioselectivity.

-

Step 1: Reaction Setup

-

To a stirred solution of 2-chloro-4-fluorotoluene (1.0 eq) in glacial acetic acid, add sulfuric acid (catalytic amount).

-

Add periodic acid (HIO₃, 0.3 eq) and iodine (I₂, 0.5 eq).

-

Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

-

Characterization Workflow

A systematic characterization workflow is crucial to confirm the identity and purity of the synthesized compound.

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is a powerful technique for assessing the purity of a sample and confirming its molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program that allows for good separation of the product from any impurities. A typical program might be: start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (m/z = 270) and characteristic isotopic patterns for chlorine.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to obtain chemical shifts, coupling constants, and integration values.

-

Compare the obtained spectra with the predicted data for structural confirmation.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is used to identify the presence of key functional groups.

-

Protocol:

-

Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.

-

Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the aromatic C-H, methyl C-H, C=C, C-F, C-Cl, and C-I bonds.

-

-

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a molecule of significant interest for researchers in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for further chemical modification, making it an ideal building block for the synthesis of more complex molecular architectures. While a complete experimental profile is still emerging, the predictive data and established analytical protocols presented in this guide provide a solid foundation for its application and further investigation. As research progresses, the full potential of this and structurally related compounds will undoubtedly be realized, contributing to the advancement of chemical and pharmaceutical sciences.

References

-

欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

Sources

crystal structure of substituted iodobenzene derivatives

An In-Depth Technical Guide to the Crystal Structure of Substituted Iodobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodobenzenes are a class of molecules of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Their utility as building blocks in cross-coupling reactions and their capacity to form strong, directional non-covalent interactions make them prime candidates for the rational design of crystalline materials with tailored properties. This guide provides a comprehensive overview of the principles and practices involved in the study of the . We will delve into the fundamental intermolecular forces that govern their solid-state assembly, provide detailed experimental protocols for their synthesis and structural characterization, explore the influence of substituents on crystal packing, and discuss the phenomenon of polymorphism. Furthermore, we will introduce the use of the Cambridge Structural Database (CSD) as a powerful tool for analyzing and understanding the crystal structures of these fascinating compounds.

The Supramolecular Chemistry of Substituted Iodobenzenes: A World of Directed Interactions

The crystal structure of an organic molecule is a delicate balance of various attractive and repulsive forces. In the case of substituted iodobenzenes, the presence of the large, polarizable iodine atom introduces a powerful and directional interaction known as halogen bonding.[2] This, in concert with other non-covalent forces, dictates the final three-dimensional architecture of the crystal lattice.

The Role of Halogen Bonding

The halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring.[3] In iodobenzene derivatives, the C-I bond creates a region of positive electrostatic potential on the outermost portion of the iodine atom, along the axis of the C-I bond.[2] This σ-hole can then interact favorably with an electron-rich species, leading to highly directional and predictable intermolecular connections.[3] The strength of the halogen bond is influenced by the substituents on the benzene ring; electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds, while electron-donating groups have the opposite effect.

Other Key Intermolecular Interactions

While halogen bonding is a dominant force, the crystal packing of substituted iodobenzenes is also significantly influenced by a variety of other non-covalent interactions:

-

C-H···I Hydrogen Bonds: These weak hydrogen bonds, where a C-H bond acts as the donor and the iodine atom as the acceptor, are frequently observed in the crystal structures of iodobenzene derivatives.[4]

-

π–π Stacking Interactions: The aromatic rings of iodobenzene derivatives can stack on top of each other, driven by favorable electrostatic and van der Waals interactions. These interactions can be parallel-displaced or T-shaped.[4]

-

I···I Interactions: Type II I···I halogen bonds, where the electrophilic σ-hole of one iodine atom interacts with the nucleophilic equatorial region of another, can also play a significant role in stabilizing the crystal structure.[5]

The interplay of these interactions gives rise to a rich variety of supramolecular synthons, which are reliable and predictable patterns of intermolecular recognition.[6]

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of substituted iodobenzene derivatives.

Caption: Key intermolecular interactions in substituted iodobenzene crystals.

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of a novel substituted iodobenzene derivative is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Substituted Iodobenzene Derivatives

A common and reliable method for the synthesis of aryl iodides is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[7]

Protocol: Synthesis of a para-Substituted Iodobenzene via the Sandmeyer Reaction

This protocol describes the synthesis of p-iodonitrobenzene from p-nitroaniline as an illustrative example.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Beakers, Erlenmeyer flasks, separating funnel, Buchner funnel and flask

-

Filter paper

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 5.0 g of p-nitroaniline in 20 mL of concentrated HCl and 20 mL of water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled solution of 2.7 g of NaNO₂ in 10 mL of water, keeping the temperature below 5 °C. The addition should take approximately 10-15 minutes.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate 500 mL beaker, dissolve 8.0 g of KI in 20 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the mixture to stand at room temperature for 30 minutes, then heat it on a steam bath at 60-70 °C for another 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

To remove any unreacted iodine, wash the solid with a small amount of 10% aqueous sodium thiosulfate solution until the color of the filtrate is no longer brown.

-

Wash the product again with cold water and allow it to air dry.

-

For further purification, the crude product can be recrystallized from ethanol.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The slow evaporation method is a widely used and often effective technique for growing single crystals of organic compounds.[5][8]

Protocol: Single Crystal Growth by Slow Evaporation

Materials:

-

Purified substituted iodobenzene derivative

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Small, clean glass vials (e.g., 1-2 dram vials)

-

Parafilm or aluminum foil

-

A quiet, vibration-free location

Procedure:

-

Solvent Screening:

-

In small test tubes, test the solubility of a few milligrams of your compound in different solvents at room temperature and with gentle heating.

-

An ideal solvent is one in which your compound is sparingly soluble at room temperature but moderately to fully soluble upon heating.

-

-

Preparation of the Crystallization Solution:

-

In a clean vial, dissolve a small amount (typically 5-20 mg) of the purified compound in a minimal amount of the chosen hot solvent to create a nearly saturated solution.

-

If any solid impurities are present, filter the hot solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.

-

-

Crystal Growth:

-

Cover the vial with parafilm or aluminum foil.

-

Pierce a few small holes in the covering with a needle to allow for slow evaporation of the solvent.[8] The rate of evaporation can be controlled by the number and size of the holes.

-

Place the vial in a location where it will not be disturbed and where the temperature is relatively constant.[6]

-

Allow the solvent to evaporate slowly over several days to weeks.

-

-

Crystal Harvesting:

-

Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

-

Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9]

Workflow: SCXRD Data Collection and Structure Refinement

-

Crystal Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

For compounds containing iodine, a molybdenum X-ray source (Mo Kα radiation) is generally preferred over a copper source to minimize absorption effects.[10]

-

The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

-

Data Processing:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

-

The intensities of the reflections are integrated and corrected for various experimental factors, including absorption. An absorption correction is particularly important for iodine-containing compounds due to the high atomic number of iodine.[11]

-

-

Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The experimental workflow for crystal structure determination is summarized in the diagram below.

Caption: Experimental workflow for crystal structure determination.

The Influence of Substituents on Crystal Packing

The nature and position of substituents on the iodobenzene ring have a profound impact on the resulting crystal structure. By systematically varying the electronic properties of the substituents, it is possible to tune the intermolecular interactions and thus control the crystal packing.

The following table presents crystallographic data for a selection of substituted iodobenzene derivatives, illustrating the effect of different substituents on key structural parameters.

| Compound | Substituent | Halogen Bond Acceptor | I···X Distance (Å) | Space Group | C-I Bond Length (Å) |

| 1,3-bis(iodomethyl)benzene[5] | -CH₂I | I | 3.8662(2) | P2₁/n | 2.145(2) |

| 2,4-dichloro-1-iodo-6-nitrobenzene[10] | -Cl, -NO₂ | O (nitro) | 3.387(4) | Pnma | 2.094(6) |

| 2,6-diiodo-4-nitrophenol[1] | -I, -NO₂, -OH | O (nitro) | - | P2₁/c | - |

Polymorphism in Substituted Iodobenzene Derivatives: A Case Study

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and drug development, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability.[12]

A notable example of polymorphism in a related system is 4-iodo-4'-nitrobiphenyl (INBP), which has been shown to exist in at least three polymorphic forms.[13]

-

Form Fdd2: This is the initially reported form.

-

Form P2/c: This polymorph can be obtained by sublimation.

-

Form P2: This polar form is obtained by heating the Fdd2 form.

The different crystal packing arrangements in these polymorphs arise from subtle differences in the interplay of I···O halogen bonds and other intermolecular interactions.[13] This case highlights the importance of thorough screening for polymorphism in the development of new materials based on substituted iodobenzene derivatives.

The logical relationship in polymorphic systems is depicted below.

Caption: Polymorphism: Different crystal forms from the same compound.

Utilizing the Cambridge Structural Database (CSD) for Analysis

The Cambridge Structural Database (CSD) is an invaluable resource for chemists and crystallographers, containing over a million small-molecule organic and metal-organic crystal structures.[14] It can be used to search for existing structures of substituted iodobenzene derivatives, analyze trends in their geometry and intermolecular interactions, and gain insights for the design of new crystalline materials.

Workflow: CSD Analysis of Intermolecular Interactions

-

Substructure Search:

-

Use the ConQuest software to draw the substituted iodobenzene scaffold of interest.

-

Perform a substructure search to retrieve all entries in the CSD containing this fragment.

-

-

Analysis of Intermolecular Interactions:

-

Use the Mercury software to visualize the crystal packing of the retrieved structures.

-

Utilize the tools in Mercury to identify and measure key intermolecular interactions, such as halogen bonds, hydrogen bonds, and π–π stacking interactions.

-

Generate histograms and scatterplots to analyze the geometric preferences of these interactions.

-

-

Knowledge-Based Approaches:

-

Use the IsoStar library, a knowledge base of intermolecular interactions derived from the CSD, to explore the preferred geometries of interactions involving the C-I group.[4]

-

Conclusion

The is a rich and fascinating field of study with important implications for the design of new functional materials. A thorough understanding of the interplay of halogen bonding and other non-covalent interactions, coupled with rigorous experimental and computational methods, allows for the rational design and synthesis of crystalline solids with desired properties. This guide has provided an overview of the key concepts and practical techniques in this area, from synthesis and crystallization to structural analysis and the use of crystallographic databases. As our understanding of intermolecular interactions continues to grow, so too will our ability to engineer the solid state with ever-increasing precision.

References

-

Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved January 23, 2026, from [Link]

-

Part of the crystal structure of (I), showing the π–π-stacking... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

8.7 – Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved January 23, 2026, from [Link]

-

Polymorphism, polar morphology and absolute structure determination of 4-iodo-4 0 -nitrobiphenyl (INBP). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 23, 2026, from [Link]

-

(PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Guide for crystallization. (n.d.). Retrieved January 23, 2026, from [Link]

-

Halogen Substitution Driven Crystal Engineering of Chalcones: Mechanisms and Optimization for Spatial Ordering and Nonlinear Optical Performance. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

X-ray Absorption Spectroscopic Studies on Model Compounds for Biological Iodine and Bromine. (n.d.). Radboud Repository. Retrieved January 23, 2026, from [Link]

-

X-ray absorption spectroscopic studies on model compounds for biological iodine and bromine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. (2014, May 29). Accounts of Chemical Research - ACS Publications. Retrieved January 23, 2026, from [Link]

-

Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved January 23, 2026, from [Link]

- Method for the synthesis of iodobenzene. (n.d.). Google Patents.

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014, August 19). PubMed. Retrieved January 23, 2026, from [Link]

-

The Halogen Bonding Proclivity of the sp3 Sulfur Atom as a Halogen Bond Acceptor in Cocrystals of Tetrahydro-4H-thiopyran-4-one and Its Derivatives. (2022, September 13). ACS Publications. Retrieved January 23, 2026, from [Link]

-

iodobenzene. (n.d.). Organic Syntheses Procedure. Retrieved January 23, 2026, from [Link]

-

Crystal Growing Guide. (2010, May 24). University of Colorado Boulder. Retrieved January 23, 2026, from [Link]

-

Part of the crystal structure of (I), showing the π–π-stacking... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(PDF) Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Recent results with halogen bonds in crystal engineering. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018, August 23). ACS Omega - ACS Publications. Retrieved January 23, 2026, from [Link]

-

Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (n.d.). Retrieved January 23, 2026, from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved January 23, 2026, from [Link]

-

How to grow single crystals by slow evaporation method? (2013, March 30). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Halogen bond involving hypervalent halogen: CSD search and theoretical study. (2011, August 25). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis of Polysubstituted Iodoarenes Enabled by Iterative Iodine‐Directed para and ortho C−H Functionalization. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. (2025, September 18). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Role of Polymorphism in Materials Science. (2014, September 8). Retrieved January 23, 2026, from [Link]

-

1 ALLEN HUNTER'S YOUNGSTOWN STATE UNIVERSITY X-RAY STRUCTURE ANALYSIS LAB MANUAL: A BEGINNER'S INTRODUCTION CHAPTER XIV: GRO. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Synthesis of para-Iodobenzoic Acid from Benzene. (2015, June 19). YouTube. Retrieved January 23, 2026, from [Link]

-

Cambridge Structural Database Workshop Worked Examples. (n.d.). Retrieved January 23, 2026, from [Link]

- US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles. (n.d.). Google Patents.

-

Organic Compound with Potential for X-ray Imaging Applications. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved January 23, 2026, from [Link]

-

Single Crystal Perfection - Tips and Tricks. (2022, August 4). YouTube. Retrieved January 23, 2026, from [Link]

-

Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid. (2026, January 8). Retrieved January 23, 2026, from [Link]

-

The Molecular Structure of Iodobenzene and p-Iodonitrobenzene in the Gaseous State. (2025, August 6). Retrieved January 23, 2026, from [Link]

-

o-Iodonitrobenzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Category:Iodobenzene derivatives. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. resources.rigaku.com [resources.rigaku.com]

- 3. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unifr.ch [unifr.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Sci-Hub. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co‐crystals with Benzene and Pyridine / Chemistry – A European Journal, 2019 [sci-hub.jp]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene

Introduction: Navigating Chemoselectivity in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, by offering a broad substrate scope and functional group tolerance often unachievable with traditional methods.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of a polyhalogenated and functionally rich substrate: 1-Chloro-5-fluoro-4-iodo-2-methylbenzene . The presence of multiple halogen atoms (I, Cl, F) on the aromatic ring presents a significant challenge in chemoselectivity. This guide will elucidate the principles governing this selectivity and provide robust protocols for the successful and predictable amination at the C-I bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Theoretical Framework: The Basis of Chemoselectivity

The success of a selective Buchwald-Hartwig amination on a polyhalogenated arene hinges on the differential reactivity of the carbon-halogen (C-X) bonds towards the palladium catalyst. The key step governing this selectivity is the oxidative addition of the aryl halide to the Pd(0) complex. The generally accepted order of reactivity for this step is:

C-I > C-Br > C-OTf > C-Cl

This reactivity trend is primarily dictated by the C-X bond dissociation energy, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst. For the substrate this compound, the significant difference in bond strength between the C-I and C-Cl bonds allows for a high degree of selectivity. By carefully controlling the reaction conditions, it is possible to favor the oxidative addition at the C-I position exclusively.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Key Experimental Parameters and Their Rationale

The success of the selective amination of this compound is contingent on the judicious selection of several key parameters:

| Parameter | Recommended Choice | Rationale |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species. |

| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for promoting both oxidative addition and reductive elimination, while preventing catalyst decomposition.[5][6] |

| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base can also influence the reaction rate and functional group tolerance.[7] |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive amines. |

| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and some ligands are sensitive to oxygen, necessitating the use of an inert atmosphere. |

Experimental Protocols

The following protocols are designed as a starting point for the selective amination of this compound. Optimization may be required for different amine coupling partners.

General Workflow

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)

Materials:

-

This compound (1.0 equiv)

-

n-Hexylamine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (Argon or Nitrogen).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add this compound to the flask.

-

Add n-hexylamine via syringe.

-

Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chloro-2-fluoro-5-methylphenyl)-n-hexylamine.

Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd(OAc)₂ (0.03 equiv)

-

RuPhos (0.06 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Dioxane

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₃PO₄ under an inert atmosphere.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous dioxane via syringe.

-

Add this compound to the flask.

-

Add morpholine via syringe.

-

Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 18-36 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 4-(4-chloro-2-fluoro-5-methylphenyl)morpholine.

Troubleshooting and Self-Validation

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use freshly opened palladium precursors and ligands. Consider using a pre-catalyst. |

| Insufficiently strong base | Switch from K₃PO₄ to a stronger base like NaOt-Bu or LiHMDS. | |

| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |

| Formation of Side Products | Hydrodehalogenation (loss of iodine) | Ensure a strictly inert atmosphere. Minimize reaction time once the starting material is consumed. |

| Reaction at C-Cl bond | This is unlikely under controlled conditions. If observed, lower the reaction temperature and consider a more selective ligand. | |

| Difficulty in Purification | Residual catalyst/ligand | After aqueous work-up, washing the organic layer with a dilute solution of ammonium chloride can help remove some palladium species. |

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation that provides access to valuable, functionalized arylamine building blocks. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds and employing carefully selected catalysts, ligands, and bases, researchers can achieve high yields and excellent chemoselectivity. The protocols provided herein serve as a robust starting point for the synthesis of a diverse range of N-aryl compounds from this versatile substrate, paving the way for further synthetic elaborations in drug discovery and materials science.

References

-

Buchwald–Hartwig amination - Wikipedia . [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst . [Link]

-

Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC . [Link]

-

An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry . [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . [Link]

-

Ligand-free copper(i) oxide nanoparticle-catalysed amination of aryl halides in ionic liquids - Catalysis Science & Technology (RSC Publishing) . [Link]

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar . [Link]

-

Site-Selective Electrochemical Arene C-H Amination - PubMed . [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . [Link]

-

Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines - ResearchGate . [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC . [Link]

-

Aryl amination using ligand-free Ni(II) salts and photoredox catalysis - PubMed . [Link]

-

Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage . [Link]

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK . [Link]

-

Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides . [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of Substituted Carbazoles Utilizing 1-Chloro-5-fluoro-4-iodo-2-methylbenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Carbazole Scaffold and the Strategic Role of a Polysubstituted Precursor

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1] Their rigid, planar structure and unique electronic characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2] The synthesis of specifically substituted carbazoles is therefore of paramount importance for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents and functional materials.

This guide details the synthesis of substituted carbazoles, leveraging the polyfunctionalized starting material, 1-Chloro-5-fluoro-4-iodo-2-methylbenzene. The strategic placement of three distinct halogen atoms (I, Cl, F) on the benzene ring, each with differential reactivity in transition-metal-catalyzed cross-coupling reactions, allows for a regioselective and sequential approach to the construction of the carbazole core. This enables precise control over the final substitution pattern of the carbazole product, a critical aspect in tuning its biological and physical properties.

The primary methodologies discussed herein are the Buchwald-Hartwig amination and the Ullmann condensation, both powerful and versatile methods for the formation of C-N bonds, which are central to the construction of the carbazole tricycle.[3][4][5] We will explore the mechanistic nuances of these reactions and provide detailed, field-tested protocols for their execution.

I. Foundational Principles: Regioselectivity in Palladium-Catalyzed Aminations

The success of this synthetic strategy hinges on the differential reactivity of the carbon-halogen bonds in this compound towards palladium-catalyzed amination. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl >> C-F. This predictable trend allows for the selective reaction at the C-I bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.

This inherent regioselectivity is a powerful tool, enabling a stepwise approach to building molecular complexity. By first targeting the most reactive C-I bond, we can introduce an initial nitrogen-containing substituent, which can then be utilized in a subsequent intramolecular cyclization to form the carbazole ring system.

II. Synthetic Strategy Overview: A Two-Step Approach to the Carbazole Core

Our synthetic approach is a two-step, one-pot procedure involving an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular cyclization.

III. Detailed Experimental Protocols

A. Protocol 1: Synthesis of a Substituted Carbazole via a Tandem Buchwald-Hartwig Amination/Intramolecular C-H Amination

This protocol exemplifies the synthesis of a substituted carbazole from this compound and a generic substituted aniline.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-methoxyaniline)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.2 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting iodoarene.

-

Reaction Conditions: Stir the reaction mixture at 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The initial intermolecular amination is typically complete within 2-4 hours.

-

Intramolecular Cyclization: Continue heating the reaction mixture at 110 °C for an additional 12-24 hours to facilitate the intramolecular C-H amination and formation of the carbazole ring.

-

Work-up: Cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired substituted carbazole.

Self-Validation and Expected Outcomes:

-

Reaction Monitoring: TLC analysis should show the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the diarylamine intermediate, followed by the formation of the more polar carbazole product.

-

Yield: Expected yields for this tandem reaction are typically in the range of 60-85%.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6][7]

| Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | 4-methoxyaniline |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand Loading | 4 mol% Xantphos |

| Base | Sodium tert-butoxide (2.2 eq.) |

| Solvent | Toluene |

| Temperature | 110 °C |

| Typical Yield | 75% |

Table 1: Representative reaction conditions for the tandem Buchwald-Hartwig synthesis of a substituted carbazole.

B. Protocol 2: Stepwise Synthesis via Ullmann Condensation

This protocol outlines a stepwise approach where the intermediate diarylamine is isolated before proceeding to the intramolecular Ullmann condensation. This can be advantageous for optimizing the cyclization step independently.

Step 1: Intermolecular Buchwald-Hartwig Amination

Follow steps 1-4 and 6-7 from Protocol 1, but stop the reaction after the initial intermolecular amination is complete (as determined by TLC or GC-MS). This will yield the N-(4-Chloro-2-fluoro-5-methylphenyl)-substituted aniline intermediate.

Step 2: Intramolecular Ullmann Condensation

Materials:

-

N-(4-Chloro-2-fluoro-5-methylphenyl)-substituted aniline (from Step 1)

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the diarylamine intermediate (1.0 equivalent), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, leading to efficient C-N bond formation.[3][5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, making it a more potent nucleophile.

-

Ullmann Condensation: The use of a copper catalyst is characteristic of the Ullmann reaction. The ligand, 1,10-phenanthroline, helps to stabilize the copper catalyst and increase its reactivity.

IV. Characterization of Substituted Carbazoles

Thorough characterization of the synthesized carbazoles is essential to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the carbazole core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bond in N-unsubstituted carbazoles.[8]

-

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques are valuable for characterizing the photophysical properties of the carbazole derivatives, which is particularly important for applications in materials science.[9]

| Technique | Information Obtained |

| ¹H NMR | Proton environment, coupling constants, integration |

| ¹³C NMR | Carbon skeleton, chemical shifts of substituted carbons |

| HRMS | Exact molecular weight and elemental formula |

| IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O) |

| UV-Vis/Fluorescence | Electronic transitions, absorption and emission maxima |

Table 2: Spectroscopic techniques for carbazole characterization.

V. Conclusion and Future Directions

The use of this compound as a starting material provides a highly efficient and regioselective route to a variety of substituted carbazoles. The differential reactivity of the halogen substituents allows for a controlled and stepwise synthesis, enabling the precise placement of various functional groups on the carbazole scaffold. The protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of carbazole derivatives for applications in drug discovery and materials science.

Future work could explore the further functionalization of the remaining chloro and fluoro substituents on the carbazole ring, opening up avenues for the synthesis of even more complex and diverse molecular architectures.

VI. References

-

Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.

-

Larock, R. C., & Dong, D. (2001). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Journal of Organic Chemistry, 66(26), 9064-9076.

-

Buchwald, S. L., & Hartwig, J. F. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications.

-

Al-Saidi, Y., & Al-Saidi, S. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129738.

-

Al-Suwaidan, I. A., et al. (2015). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 20(8), 14837-14853.

-

Li, J. J. (2006). Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. Synfacts, 2006(1), 0023.

-

Nguyen, T. H. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate.

-

Kivala, M., et al. (2021). Synthesis, crystal structures and properties of carbazole-based[2]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 114-124.

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination in the Synthesis of Polyazamacrocycles Containing a 1,3-Disubstituted Benzene Moiety. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

-

Chen, J., et al. (2014). Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1143-1148.

-

Points, G. L., III, & Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885.

-

Wiley. (n.d.). Carbazole. SpectraBase.

-

Stanovnik, B., & Svete, J. (2001). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][8][10]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 6(12), 979-986.

-

Glorius, F. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(33), 18451-18463.

-

Kumar, A., & Kumar, S. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(6), 3167-3177.

-

Banwell, M. G., & Lupton, D. W. (2008). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry, 73(16), 6425-6428.

-

Wencel-Delord, J., & Colobert, F. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate.

-

Li, B., et al. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters.

-

Ghorai, M. K., & Kumar, A. (n.d.). Recent developments in C−H functionalization of carbazoles.

-

Kivala, M., et al. (2021). Supporting Information File 1 for Synthesis, crystal structures and properties of carbazole-based[2]helicenes fused with an azine ring. Beilstein Journals.

-

YouTube. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE....

-

Buchwald, S. L., & Hartwig, J. F. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC.

-

ResearchGate. (n.d.). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix.

-

Wu, C.-H., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters, 16(12), 3296-3299.

-

Wang, D., et al. (2011). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 76(15), 6299-6305.

-

ChemScene. (n.d.). 6-Chloro-4-fluoro-5-iodo-1-methyl-1H-benzo[d]imidazole.

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Palladium-catalyzed monoamination of dihalogenated benzenes. ResearchGate.

Sources

- 1. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

Application Notes and Protocols: The Strategic Use of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene in Agrochemical Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene (CAS No. 1126424-32-5) as a sophisticated building block in the synthesis of modern agrochemicals. While the direct application of this specific intermediate in publicly disclosed commercial agrochemicals is not extensively documented, its unique polysubstituted aromatic structure presents significant potential for the creation of novel active ingredients, particularly within the class of diamide insecticides. This document outlines the chemical rationale for its use, focusing on the strategic manipulation of its halogenated functional groups, and presents a detailed, representative protocol for a palladium-catalyzed cross-coupling reaction—a cornerstone of contemporary agrochemical synthesis. The provided methodologies are designed to serve as a foundational guide for researchers and synthetic chemists in the agrochemical industry, enabling the exploration of new chemical space and the development of next-generation crop protection agents.

Introduction: The Value Proposition of Polysubstituted Aromatic Intermediates in Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the development of increasingly complex molecular architectures. Halogenated aromatic compounds, in particular, have become indispensable in the design of modern pesticides and herbicides. The incorporation of halogens can profoundly influence a molecule's biological activity, metabolic stability, and mode of action.[1] this compound is a prime example of a high-value intermediate, offering multiple points for synthetic diversification.

Key Structural Features and Synthetic Implications:

-

Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodo-substituent an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4] This allows for the facile introduction of diverse chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, which are often crucial for biological efficacy.

-

Chloro and Fluoro Groups: The presence of both chlorine and fluorine atoms contributes to the overall electronic properties of the benzene ring and can enhance the metabolic stability of the final product. The strategic placement of these halogens can also influence the binding affinity of the molecule to its biological target.[5]

-

Methyl Group: The methyl group provides steric bulk and can influence the conformational properties of the final molecule, which can be critical for achieving high target-site specificity.

Application Profile: A Key Building Block for Diamide Insecticide Analogs

A plausible and highly valuable application of this compound is in the synthesis of novel diamide insecticides. This class of insecticides, which includes commercial successes like chlorantraniliprole, has gained prominence due to their novel mode of action and high efficacy.[6] The synthesis of these complex molecules often relies on the coupling of a substituted anthranilic acid derivative with a pyrazole carboxylic acid.

This compound can serve as a precursor to a substituted anthranilamide, a key intermediate in the synthesis of diamide insecticides. The following section details a representative protocol for the synthesis of a novel anthranilamide derivative via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of a Novel Anthranilamide Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes a hypothetical, yet chemically sound, application of this compound in the synthesis of a novel anthranilamide intermediate, a key component for a diamide insecticide analog. The reaction involves a palladium-catalyzed Suzuki-Miyaura coupling of this compound with a commercially available (or readily synthesized) boronic acid.

Reaction Scheme:

Caption: Hypothetical Suzuki-Miyaura cross-coupling workflow.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 1126424-32-5 | 270.47 | 1.0 | 1.0 |

| (4-Formylphenyl)boronic acid | 452-17-5 | 149.92 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |

| Water (degassed) | 7732-18-5 | 18.02 | - | - |

Protocol:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (270.5 mg, 1.0 mmol), (4-formylphenyl)boronic acid (179.9 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Rationale and Self-Validation:

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.[3]

-

Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.[6]

-

Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Subsequent Transformations: Pathway to the Final Agrochemical

The resulting biphenyl derivative from the protocol above is a versatile intermediate that can be further elaborated to the target anthranilamide.

Hypothetical Elaboration Workflow:

Caption: Plausible synthetic route to a diamide insecticide.

This multi-step sequence would involve standard organic transformations that are well-documented in the literature. The final amide coupling is the key step in the assembly of the diamide insecticide core structure.

Conclusion

This compound is a strategically designed intermediate with significant potential for the synthesis of novel agrochemicals. Its utility is primarily derived from the highly reactive iodo group, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. While direct, publicly available synthetic routes to commercial agrochemicals using this specific starting material are scarce, the principles and protocols outlined in this application note provide a robust framework for researchers to explore its application in the discovery and development of new crop protection agents, particularly within the promising class of diamide insecticides.

References

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1126424-32-5.

- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-128). John Wiley & Sons, Inc.

- Chem-Impex. (n.d.). 4-Chloro-2-fluoro-1-iodobenzene.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest management science, 66(1), 10-27.

- Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.

- PubChem. (n.d.). 1-Chloro-4-iodobenzene.

- PubChem. (n.d.). This compound.

- Simson Pharma Limited. (n.d.). 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene | CAS No.

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from .

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wikipedia. (n.d.). Sonogashira coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016).

- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.

- Zhang, L., et al. (2019). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of agricultural and food chemistry, 67(28), 7795-7824.

- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical reviews, 106(11), 4644-4680.

Sources

The Synthetic Versatility of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene: A Building Block for Modern Medicinal Chemistry

Introduction: Unpacking the Potential of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. 1-Chloro-5-fluoro-4-iodo-2-methylbenzene emerges as a highly versatile, yet under-documented, scaffold for medicinal chemists. Its unique arrangement of halogen substituents, coupled with a methyl group, offers a rich platform for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in the synthesis of pharmacologically relevant molecules, particularly in the realm of kinase inhibitors for oncology. While direct citations for the use of this specific isomer are sparse, this document will extrapolate from the well-established reactivity of closely related analogues to provide robust protocols and a strong rationale for its inclusion in drug discovery programs.

The strategic incorporation of fluorine and chlorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine is known to improve metabolic stability, binding affinity, and lipophilicity, while chlorine can also modulate these properties and participate in halogen bonding, a key interaction in protein-ligand binding.[1][2] The presence of an iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[3]

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is underpinned by the distinct properties of its substituents. A summary of its key physicochemical properties is presented below.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₅ClFI | Provides a foundation for calculating molecular weight and elemental composition. |

| Molecular Weight | 270.47 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five). |

| IUPAC Name | This compound | Systematically defines the chemical structure. |

| CAS Number | 1126424-32-5 | A unique identifier for this specific chemical substance. |

The strategic placement of the chloro, fluoro, and iodo groups offers medicinal chemists a powerful toolkit:

-

Orthogonal Reactivity: The different carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) allow for selective reactions. The highly reactive C-I bond is the primary site for cross-coupling reactions, leaving the more stable C-Cl bond available for subsequent transformations under more forcing conditions. The C-F bond is generally unreactive in these contexts.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the acidity of nearby protons and the reactivity of the aromatic ring.

-

Lipophilicity and Metabolic Stability: The fluorine and chlorine atoms can enhance lipophilicity, which can improve membrane permeability. Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, often used to block sites of metabolism and increase a drug's half-life.[1][4]

Core Applications in Medicinal Chemistry: Cross-Coupling Reactions

The primary application of this compound in medicinal chemistry is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of the biaryl and aryl-alkyne scaffolds prevalent in many kinase inhibitors and other therapeutic agents.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds